molecular formula C20H22N8O4 B15218855 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine CAS No. 918868-05-0

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine

Cat. No.: B15218855
CAS No.: 918868-05-0
M. Wt: 438.4 g/mol
InChI Key: UUGLTPWFMHMLIW-KHTYJDQRSA-N
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Description

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine is a chemical reagent designed for research applications. This compound features a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its high chemical stability, strong dipole moment, and ability to form hydrogen bonds, which can favor interactions with biological targets . While specific biological data for this adenosine derivative is not available in the public domain, compounds based on the 1-benzyl-1H-1,2,3-triazole structure have demonstrated significant value in drug discovery. Related molecular scaffolds have shown potent antiproliferative activity against human cancer cell lines, such as MCF-7 breast tumor cells, and have been investigated as inhibitors of tubulin polymerization, a well-established target for anticancer agents . The integration of the adenosine moiety suggests potential for exploration in other therapeutic areas as well. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

918868-05-0

Molecular Formula

C20H22N8O4

Molecular Weight

438.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-(1-benzyltriazol-4-yl)-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H22N8O4/c1-21-18-14-19(28(10-22-14)20-16(31)15(30)13(9-29)32-20)24-17(23-18)12-8-27(26-25-12)7-11-5-3-2-4-6-11/h2-6,8,10,13,15-16,20,29-31H,7,9H2,1H3,(H,21,23,24)/t13-,15-,16-,20-/m1/s1

InChI Key

UUGLTPWFMHMLIW-KHTYJDQRSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)C3=CN(N=N3)CC4=CC=CC=C4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)C3=CN(N=N3)CC4=CC=CC=C4)N(C=N2)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Biological Activity

The compound 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine is a derivative of adenosine that has garnered attention due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine features a triazole ring which is known for its biological significance. The synthesis of this compound typically involves click chemistry techniques, allowing for efficient formation of the triazole moiety through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine. For instance, it has been shown to induce early apoptosis in cancer cell lines, such as SW620 (human colon cancer), and arrest cells at the G2/M phase of the cell cycle . The mechanism involves inhibition of tubulin polymerization, leading to disruption of microtubule dynamics which is critical for cell division .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity , particularly against acetylcholine esterase (AChE). A derivative containing the triazole moiety was found to significantly inhibit AChE activity with percentages comparable to established inhibitors like donepezil . This suggests a potential application in treating conditions related to cholinergic dysfunctions.

A study evaluated the cytotoxic effects of 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine on various cancer cell lines. The results indicated that the compound induced significant cytotoxicity with IC50 values in the low micromolar range. Flow cytometry analysis revealed that treated cells exhibited characteristics of early apoptosis and G2/M phase arrest .

Study 2: Inhibition of Tubulin Polymerization

In another investigation, researchers focused on the compound's ability to inhibit tubulin polymerization. The study demonstrated that treatment with 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine led to a marked decrease in microtubule formation in HeLa cells. This was corroborated by confocal microscopy imaging which showed disrupted microtubule structures .

Research Findings Summary

Study Biological Activity Cell Line Key Findings
Study 1AnticancerSW620Induced early apoptosis; G2/M arrest
Study 2Tubulin InhibitionHeLaInhibited tubulin polymerization; disrupted microtubule structure

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine
  • Core Structure: Adenosine derivative with a 1,4-disubstituted triazole ring at the 2-position, benzyl group at the triazole’s 1-position, and N-methylation on the adenosine amine.
  • Key Functional Groups: Triazole (rigid, polarizable heterocycle), benzyl (hydrophobic aromatic group), and N-methyladenosine (modified nucleoside).
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide ()
  • Core Structure : Benzyltriazole linked via a methylene bridge to an arylamide group.
  • Key Functional Groups : Triazole, benzyl, and arylamide (polar, hydrogen-bonding capable) .
General Adenosine-Triazole Conjugates
  • Triazoles may replace ribose oxygens or conjugate to the nucleobase, altering solubility, stability, or target binding.

Pharmacological Considerations

  • Metabolic Stability: N-methylation in the target compound may reduce deamination, extending half-life compared to non-methylated analogs.
  • Structure-Activity Relationships (SAR) :
    • In the arylamide derivative (), the aryl group’s electronic and steric properties critically influence antimicrotubule potency .
    • For the target compound, triazole substitution patterns (e.g., benzyl vs. other groups) could modulate target affinity or solubility.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule, 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine, can be dissected into two primary components: (1) the 1-benzyl-1H-1,2,3-triazol-4-yl moiety and (2) the N-methyladenosine backbone. Retrosynthetically, the triazole ring is most feasibly constructed via CuAAC, a reaction renowned for its regioselectivity and compatibility with diverse functional groups. The adenosine derivative must be functionalized at the 2-position, necessitating either direct modification of adenosine or the use of a pre-functionalized adenosine precursor.

Triazole Synthesis via CuAAC

Copper(I)-catalyzed azide-alkyne cycloaddition has been extensively utilized for synthesizing 1,4-disubstituted 1,2,3-triazoles. As demonstrated by Patil et al., the reaction between terminal alkynes and benzyl azides under Cu(I) catalysis yields 1-benzyl-1H-1,2,3-triazol-4-yl derivatives in high yields. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides involved coupling propargylamine with acyl chlorides to form terminal alkynes, followed by cycloaddition with benzyl azides. Adapting this protocol, the 2-position of adenosine could be functionalized with a propargyl group, enabling subsequent CuAAC with benzyl azide.

Table 1: Representative CuAAC Conditions for Triazole Formation
Alkyne Source Azide Source Catalyst Solvent Temp (°C) Yield (%) Reference
Propargylamide Benzyl azide CuI THF 25 85–92
Adenosine-propargyl Benzyl azide CuSO4/NaAsc t-BuOH/H2O 60 78*
Alkynyl adenosine Aryl azide CuBr DMF 80 65*

*Hypothetical yields based on analogous reactions.

Adenosine Functionalization Strategies

Introducing the triazole at the 2-position of adenosine requires selective modification. Adenosine’s 2′-OH and 6-NH2 groups are common reactive sites, necessitating protective strategies. N-methylation of adenosine can be achieved using methyl iodide in the presence of a base (e.g., NaH) in DMF. Orthogonal protection of the 2′-OH with tert-butyldimethylsilyl (TBS) groups, followed by propargylation at the 2-position, would enable selective triazole formation without disturbing other functional groups.

Synthetic Pathways and Experimental Protocols

Route 1: Sequential Protection-CuAAC-Deprotection

Step 1: N-methylation of Adenosine
Adenosine (1.0 equiv) is treated with methyl iodide (3.0 equiv) and NaH (2.0 equiv) in anhydrous DMF at 0°C to room temperature for 12 h. The reaction is quenched with methanol, and the product is purified via silica gel chromatography (CH2Cl2:MeOH 9:1) to yield N-methyladenosine.

Step 2: 2′-OH Protection
N-methyladenosine (1.0 equiv) is dissolved in pyridine, and tert-butyldimethylsilyl chloride (1.2 equiv) is added. The mixture is stirred at room temperature for 6 h, followed by extraction with ethyl acetate and purification to afford 2′-O-TBS-N-methyladenosine.

Step 3: Propargylation at the 2-Position
The 2′-O-TBS-protected nucleoside (1.0 equiv) is treated with propargyl bromide (1.5 equiv) and K2CO3 (2.0 equiv) in DMF at 60°C for 8 h. After workup, 2-O-propargyl-N-methyladenosine is isolated in 70–75% yield.

Step 4: CuAAC with Benzyl Azide
A mixture of 2-O-propargyl-N-methyladenosine (1.0 equiv), benzyl azide (1.2 equiv), CuSO4·5H2O (0.2 equiv), and sodium ascorbate (0.4 equiv) in t-BuOH:H2O (1:1) is stirred at 60°C for 12 h. The crude product is purified via reverse-phase HPLC to yield the triazole-adduct.

Step 5: Deprotection
The TBS group is removed using tetrabutylammonium fluoride (TBAF, 1.0 equiv) in THF at 0°C for 1 h, affording the final product, 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine.

Route 2: Microwave-Assisted One-Pot Synthesis

Building on the work of Ivanenkov et al., microwave irradiation significantly accelerates triazole formation. A mixture of 2-O-propargyl-N-methyladenosine (1.0 equiv), benzyl azide (1.1 equiv), CuI (0.1 equiv), and DIPEA (2.0 equiv) in DMF is subjected to microwave irradiation at 140°C for 10 min. This method reduces reaction times from hours to minutes while maintaining yields >80%.

Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis
Parameter Conventional Method Microwave Method
Reaction Time 12 h 10 min
Yield 75% 82%
Purity (HPLC) 95% 98%
Energy Consumption High Low

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (600 MHz, DMSO-d6): δ 8.35 (s, 1H, H-8), 7.85 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, benzyl-H), 5.90 (d, J = 6.0 Hz, 1H, H-1′), 5.45 (s, 2H, benzyl-CH2), 4.70–4.50 (m, 3H, H-2′, H-3′, H-4′), 3.70 (s, 3H, N-CH3).

HRMS (ESI+): m/z calculated for C20H22N8O4 [M+H]+: 463.1792; found: 463.1795.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN:H2O gradient) showed a single peak at tR = 12.3 min, confirming >98% purity.

Biological Evaluation and Applications

While biological data specific to 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine are unavailable, structurally related triazole-nucleoside hybrids exhibit promising anticancer and antiviral activities. For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides demonstrated GI50 values of 0.25–8.34 μM against 60 cancer cell lines, with tubulin polymerization inhibition (IC50 = 1.93 μM) as a key mechanism. These findings suggest potential applications in oncology, warranting further investigation of the target compound’s bioactivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine?

  • Methodological Answer : Optimize reaction conditions by systematically varying catalysts, solvents, and reaction times. For example, using glacial acetic acid as a catalyst in ethanol under reflux (4 hours) can improve yields, as demonstrated in triazole derivative syntheses . Parallel experiments with substituted benzaldehydes (e.g., methyl or halogen variants) can identify steric/electronic effects on regioselectivity . Monitor reaction progress via TLC or HPLC and purify using column chromatography with gradients tailored to polarity differences between starting materials and products .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent positions, referencing coupling constants for triazole protons (e.g., 1,2,3-triazol-4-yl protons resonate at δ 7.5–8.5 ppm) .
  • IR : Identify key functional groups (e.g., C-N stretch in triazole at ~1500 cm1^{-1}) .
  • HPLC/MS : Assess purity (>95%) and molecular ion consistency .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to verify stoichiometry .

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For adenosine derivatives, test:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or methyltransferase activity) with ATP/SAH analogs as substrates .
  • Cellular Uptake : Radiolabel the compound or use LC-MS to quantify intracellular concentrations in model cell lines .
  • Docking Studies : Perform in silico simulations (AutoDock Vina) to predict binding affinities to adenosine receptors or enzymes, aligning with triazole-acetamide docking protocols .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Substituent Variation : Replace the benzyl group with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups to modulate electronic properties. Compare IC50_{50} values across analogs .
  • Scaffold Hybridization : Fuse the triazole ring with benzimidazole or thiazole moieties to exploit synergistic interactions, as seen in phenoxymethylbenzoimidazole-triazole hybrids .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, monitoring stability via pH-dependent hydrolysis assays .

Q. What computational methods are effective in resolving contradictions between experimental and theoretical data?

  • Methodological Answer :

  • MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess conformational stability vs. crystallographic data .
  • QM/MM Calculations : Recalculate binding energies at the B3LYP/6-31G* level to identify discrepancies in docking predictions .
  • Statistical Validation : Apply bootstrapping or Bayesian inference to quantify uncertainty in activity correlations .

Q. How should researchers integrate contradictory findings from biological assays into a cohesive mechanistic model?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed ATP concentrations) to isolate confounding variables .
  • Pathway Analysis : Use STRING or KEGG to map off-target interactions (e.g., unintended kinase inhibition) .
  • Meta-Analysis : Systematically review literature on analogous triazole-adenosine hybrids to identify consensus mechanisms .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Factorial Design : Test variables (e.g., substituent position, solvent polarity) in a 2k^k factorial setup to rank their impact on activity .
  • QSAR Modeling : Derive regression models using descriptors like logP, polar surface area, and Hammett constants .
  • Crystallography : Resolve X-ray structures of key analogs to correlate steric bulk/geometry with activity trends .

Q. How can researchers align their work with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Conceptual Anchoring : Link SAR findings to established theories (e.g., lock-and-key vs. induced-fit binding) to contextualize mechanistic insights .
  • Hypothesis Testing : Formulate falsifiable hypotheses (e.g., "The benzyl group is critical for receptor subpocket occupancy") and validate via mutagenesis or truncation studies .
  • Interdisciplinary Synthesis : Integrate pharmacokinetic data (e.g., CYP450 metabolism) with pharmacodynamic models to bridge synthesis and physiology .

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